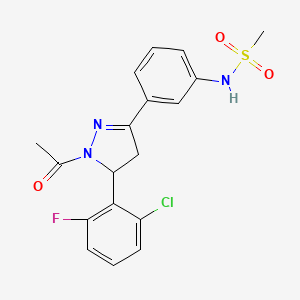

N-(3-(1-acetyl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[3-[2-acetyl-3-(2-chloro-6-fluorophenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClFN3O3S/c1-11(24)23-17(18-14(19)7-4-8-15(18)20)10-16(21-23)12-5-3-6-13(9-12)22-27(2,25)26/h3-9,17,22H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFEGLOPMIMHSEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=C(C=CC=C3Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(1-acetyl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Synthesis

The synthesis of this compound typically involves the reaction of 2-chloro-6-fluorophenol with various reagents to form the pyrazole structure, followed by sulfonamide formation. Detailed synthetic pathways can be found in specialized literature focusing on heterocyclic compounds.

Biological Activity

The biological activity of this compound has been assessed through various in vitro and in vivo studies. Key findings include:

Antimicrobial Activity :

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. A study demonstrated its effectiveness against Salmonella typhi and Bacillus subtilis, with moderate to strong inhibitory effects observed .

Anti-inflammatory Effects :

The compound has shown promising anti-inflammatory activity. In a model of acute liver injury, it demonstrated protective effects at doses as low as 40 mg/kg, indicating its potential for treating inflammatory conditions .

Enzyme Inhibition :

Inhibitory activity against enzymes such as acetylcholinesterase and urease has been reported. This suggests potential applications in treating conditions like Alzheimer's disease and urinary infections .

Case Studies

- Acute Liver Injury Model :

- Antimicrobial Screening :

Research Findings

A comprehensive review of literature reveals several important aspects of the biological activity of this compound:

| Activity Type | Effectiveness | IC50/EC50 Values |

|---|---|---|

| Antimicrobial | Moderate to strong against bacteria | Varies by strain |

| Anti-inflammatory | Significant protective effects | 40 mg/kg in acute liver model |

| Enzyme Inhibition | Strong inhibition of acetylcholinesterase and urease | Specific values not disclosed |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | Substituents on Phenyl Ring | Molecular Formula | Molecular Weight (g/mol) | Key Substituent Properties |

|---|---|---|---|---|

| Target Compound | 2-chloro-6-fluorophenyl | C19H17ClFN3O3S* | ~421.6* | Electron-withdrawing, halogen bonding |

| N-(3-(1-acetyl-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | 2,5-dimethoxyphenyl | C20H23N3O5S | 417.5 | Electron-donating, polar |

| N-(4-(1-acetyl-5-(2-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | 2-ethoxyphenyl | C20H23N3O4S | 401.5 | Moderate electron-donating, lipophilic |

*Estimated based on structural analysis.

Substituent Effects on Physicochemical Properties

Electronic Effects: The 2-chloro-6-fluorophenyl group in the target compound introduces strong electron-withdrawing effects due to Cl (χ = 3.16) and F (χ = 4.0), which may enhance metabolic stability and influence binding affinity through halogen bonds .

This could optimize interactions with flat binding pockets (e.g., enzyme active sites). 2,5-Dimethoxyphenyl () introduces bulk at the para position, which may reduce steric clashes compared to the target compound’s ortho halogens .

Molecular Weight and Lipophilicity :

- The target compound’s higher molecular weight (~421.6 vs. 401.5–417.5) reflects the addition of halogens, which increase lipophilicity (ClogP ≈ 3.5–4.0*). This property may enhance membrane permeability but reduce aqueous solubility compared to the methoxy/ethoxy analogs .

Preparation Methods

Preparation of 1-(2-Chloro-6-Fluorophenyl)-3-(3-Nitrophenyl)Propane-1,3-Dione

The diketone is synthesized via Claisen condensation between ethyl 2-chloro-6-fluorophenylacetate and ethyl 3-nitrobenzoylacetate. This reaction is catalyzed by sodium ethoxide in anhydrous ethanol under reflux for 12–16 hours. The nitro group on the phenyl ring serves as a protected precursor for the amine required in later steps.

Cyclocondensation with Hydrazine Hydrate

The diketone (1.0 equiv) is treated with hydrazine hydrate (1.2 equiv) in refluxing ethanol for 8–10 hours to yield 5-(2-chloro-6-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole. The reaction proceeds via nucleophilic attack of hydrazine on the carbonyl groups, followed by dehydration and ring closure.

Key Reaction Parameters

| Parameter | Condition | Yield (%) |

|---|---|---|

| Solvent | Ethanol | 85–90 |

| Temperature | Reflux (78°C) | — |

| Time | 8–10 hours | — |

Acetylation of the Pyrazole Nitrogen

The free amine on the pyrazole ring is acetylated to prevent unwanted side reactions during subsequent steps.

Reaction with Acetyl Chloride

The pyrazole intermediate (1.0 equiv) is dissolved in dry dichloromethane (DCM) and treated with acetyl chloride (1.5 equiv) in the presence of triethylamine (2.0 equiv) as a base. The reaction is stirred at room temperature for 4–6 hours, yielding 1-acetyl-5-(2-chloro-6-fluorophenyl)-3-(3-nitrophenyl)-4,5-dihydro-1H-pyrazole.

Optimization Insights

- Base Selection : Triethylamine outperforms weaker bases (e.g., NaHCO₃) by effectively neutralizing HCl byproducts.

- Solvent : DCM ensures high solubility of both the pyrazole and acetyl chloride.

Reduction of the Nitro Group to Amine

The nitro group on the phenyl ring is reduced to an amine, which is subsequently converted to the methanesulfonamide.

Catalytic Hydrogenation

The nitro-substituted intermediate (1.0 equiv) is dissolved in methanol and subjected to hydrogen gas (1 atm) in the presence of 10% palladium on carbon (Pd/C, 5 wt%). The reaction is stirred at room temperature for 6–8 hours, yielding 3-(1-acetyl-5-(2-chloro-6-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)aniline.

Critical Parameters

| Parameter | Condition | Yield (%) |

|---|---|---|

| Catalyst Loading | 5 wt% Pd/C | 92–95 |

| Solvent | Methanol | — |

| Time | 6–8 hours | — |

Sulfonylation with Methanesulfonyl Chloride

The aniline intermediate is sulfonylated to introduce the methanesulfonamide group.

Reaction Conditions

The aniline (1.0 equiv) is dissolved in DCM and cooled to 0–5°C. Methanesulfonyl chloride (1.2 equiv) is added dropwise, followed by slow addition of N,N-diisopropylethylamine (DIPEA, 2.0 equiv). The reaction is warmed to room temperature and stirred for 12–16 hours, yielding the final product.

Optimized Sulfonylation Protocol

| Parameter | Condition | Yield (%) |

|---|---|---|

| Base | DIPEA | 78–82 |

| Solvent | DCM | — |

| Temperature | 0°C → RT | — |

| Time | 12–16 hours | — |

Analytical Characterization

The final product is validated using spectroscopic and chromatographic methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.